6-bromo-2-oxo-N'-(phenylcarbonyl)-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE is a heterocyclic compound that belongs to the class of chromene derivatives. This compound has gained significant attention due to its potential applications in medicinal chemistry and other scientific fields. The molecular structure of this compound includes a chromene ring substituted with a bromine atom and a benzohydrazide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to apoptosis and cell cycle regulation.
Material Science: Derivatives of this compound are utilized in the synthesis of photosensitive polymers, which have applications in photonics and materials science.
Mechanism of Action
The mechanism of action of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to and inhibit the activity of proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of apoptosis . This binding disrupts the normal function of these proteins, leading to the induction of programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
- N’-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)-1H-indol-3-yl)methylene)benzohydrazide
Uniqueness
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both chromene and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H11BrN2O4 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N'-benzoyl-6-bromo-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H11BrN2O4/c18-12-6-7-14-11(8-12)9-13(17(23)24-14)16(22)20-19-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
XKXCFILCUMVRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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